2-(1,1-Dimethylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
2-(1,1-Dimethylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a fused ring system that includes an imidazole and a pyrazine ring, making it a versatile scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or ketoester, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dimethylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce alkyl or aryl groups at specific positions on the heterocyclic ring .
Scientific Research Applications
2-(1,1-Dimethylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
2-Bromo-5,6-dihydroimidazo[1,2-a]pyrazine: A brominated derivative with different reactivity and applications.
Uniqueness
2-(1,1-Dimethylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable scaffold for the development of new molecules .
Properties
CAS No. |
1253801-23-8 |
---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.267 |
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)8-7-13-5-4-11-6-9(13)12-8/h7,11H,4-6H2,1-3H3 |
InChI Key |
FFZOBUABNVXWQE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CN2CCNCC2=N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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